ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
CAS No.: 445384-33-8
Cat. No.: VC21482592
Molecular Formula: C31H34N4O3S
Molecular Weight: 542.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445384-33-8 |
|---|---|
| Molecular Formula | C31H34N4O3S |
| Molecular Weight | 542.7g/mol |
| IUPAC Name | ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C31H34N4O3S/c1-5-37-30(36)27-25(18-39-29-21(16-32)15-20-9-7-6-8-10-24(20)35-29)38-28(34)23(17-33)26(27)19-11-13-22(14-12-19)31(2,3)4/h11-15,26H,5-10,18,34H2,1-4H3 |
| Standard InChI Key | RBXGEUKQUYCNCN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)(C)C)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)(C)C)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Introduction
Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic compound with a molecular formula of C31H34N4O3S and a molar mass of 542.69 g/mol . This compound is characterized by its intricate structure, which includes a pyran ring, a cyclohepta[b]pyridine moiety, and a tert-butylphenyl group. The compound's synthesis and properties are of interest in various fields of chemistry and pharmacology.
Synthesis and Preparation
The synthesis of ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate involves multiple steps, typically starting with the preparation of the pyran and cyclohepta[b]pyridine moieties. The synthesis requires careful control of reaction conditions to ensure the formation of the desired sulfanyl linkage and the incorporation of the tert-butylphenyl group.
Potential Applications
Given its complex structure, this compound may have potential applications in pharmaceuticals or as an intermediate in organic synthesis. The presence of multiple functional groups suggests it could interact with biological targets or serve as a building block for more complex molecules.
Future Directions
Future studies should focus on the synthesis optimization, structural characterization, and biological evaluation of this compound. Additionally, exploring its potential as a scaffold for drug design could provide valuable insights into its therapeutic potential.
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